molecular formula C14H5F18IO4S B14418959 (4-Fluorophenyl)(heptadecafluorooctyl)iodanium hydrogen sulfate CAS No. 83609-32-9

(4-Fluorophenyl)(heptadecafluorooctyl)iodanium hydrogen sulfate

Cat. No.: B14418959
CAS No.: 83609-32-9
M. Wt: 738.13 g/mol
InChI Key: SHSROJUPXNKQPA-UHFFFAOYSA-M
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Description

(4-Fluorophenyl)(heptadecafluorooctyl)iodanium hydrogen sulfate is a complex organofluorine compound. It features a fluorinated phenyl group and a highly fluorinated octyl chain attached to an iodanium ion, paired with a hydrogen sulfate anion. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(heptadecafluorooctyl)iodanium hydrogen sulfate typically involves the reaction of 4-fluoroiodobenzene with heptadecafluorooctyl iodide under specific conditions. The reaction is often carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the iodanium ion. The reaction conditions, including temperature and solvent choice, are crucial to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. The process is optimized for large-scale production, focusing on cost-effectiveness, safety, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(heptadecafluorooctyl)iodanium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.

    Reduction: Reduction reactions can convert the iodanium ion to a lower oxidation state, often using reducing agents like sodium borohydride.

    Substitution: The fluorinated phenyl and octyl groups can participate in substitution reactions, where other functional groups replace the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield fluorinated phenyl ketones, while reduction can produce fluorinated phenyl alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(4-Fluorophenyl)(heptadecafluorooctyl)iodanium hydrogen sulfate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, including its interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate, especially in the development of drugs with fluorinated moieties.

    Industry: It finds applications in the production of specialty chemicals, including surfactants and coatings, due to its hydrophobic and lipophobic characteristics.

Mechanism of Action

The mechanism by which (4-Fluorophenyl)(heptadecafluorooctyl)iodanium hydrogen sulfate exerts its effects involves its interaction with molecular targets. The fluorinated groups enhance its binding affinity to specific sites, while the iodanium ion can participate in electron transfer processes. These interactions influence various biochemical pathways, making the compound a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(pentadecafluorooctyl)iodanium hydrogen sulfate
  • (4-Fluorophenyl)(nonadecafluorooctyl)iodanium hydrogen sulfate

Uniqueness

Compared to similar compounds, (4-Fluorophenyl)(heptadecafluorooctyl)iodanium hydrogen sulfate stands out due to its specific chain length and degree of fluorination. These factors influence its solubility, reactivity, and overall chemical behavior, making it suitable for specialized applications where other compounds may not perform as effectively.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

83609-32-9

Molecular Formula

C14H5F18IO4S

Molecular Weight

738.13 g/mol

IUPAC Name

(4-fluorophenyl)-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)iodanium;hydrogen sulfate

InChI

InChI=1S/C14H4F18I.H2O4S/c15-5-1-3-6(4-2-5)33-14(31,32)12(26,27)10(22,23)8(18,19)7(16,17)9(20,21)11(24,25)13(28,29)30;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+1;/p-1

InChI Key

SHSROJUPXNKQPA-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1F)[I+]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.OS(=O)(=O)[O-]

Origin of Product

United States

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